A81988

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

A-81988 est synthétisé par un processus en plusieurs étapes impliquant la réaction de divers composés organiques. Les étapes clés comprennent la formation d'un intermédiaire tétrazole de biphényle, qui est ensuite couplé à un dérivé de pyridine pour former le produit final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle d'A-81988 implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs à grande échelle et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour obtenir le composé en quantités importantes. Le processus de production est conçu pour être rentable et respectueux de l'environnement .

Analyse Des Réactions Chimiques

Types de réactions

A-81988 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : A-81988 peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'A-81988, qui peuvent avoir des propriétés pharmacologiques et des applications différentes .

Applications de la recherche scientifique

A-81988 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans les études des antagonistes des récepteurs de l'angiotensine.

Biologie : Employé dans la recherche sur le système rénine-angiotensine et son rôle dans la physiologie cardiovasculaire.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de l'hypertension et des maladies cardiovasculaires associées.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur de l'angiotensine

Mécanisme d'action

A-81988 exerce ses effets en se liant de manière compétitive aux récepteurs de l'angiotensine de type 1, bloquant ainsi l'action de l'angiotensine II. Cette inhibition empêche les effets vasoconstricteurs et de sécrétion d'aldostérone de l'angiotensine II, ce qui entraîne une diminution de la pression artérielle. Les cibles moléculaires impliquées comprennent les récepteurs de l'angiotensine de type 1, qui se trouvent principalement dans les cellules musculaires lisses vasculaires .

Applications De Recherche Scientifique

A-81988 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies of angiotensin receptor antagonists.

Biology: Employed in research on the renin-angiotensin system and its role in cardiovascular physiology.

Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular diseases.

Industry: Utilized in the development of new pharmaceuticals targeting the angiotensin receptor

Mécanisme D'action

A-81988 exerts its effects by competitively binding to angiotensin type 1 receptors, thereby blocking the action of angiotensin II. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The molecular targets involved include the angiotensin type 1 receptors, which are primarily found in vascular smooth muscle cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Losartan : Un autre antagoniste des récepteurs de l'angiotensine de type 1 avec des propriétés pharmacologiques similaires.

Valsartan : Un bloqueur des récepteurs de l'angiotensine largement utilisé avec un mécanisme d'action similaire.

Irbesartan : Connu pour sa forte affinité pour les récepteurs de l'angiotensine de type 1 et sa longue durée d'action

Unicité d'A-81988

A-81988 est unique en raison de sa forte puissance et de sa sélectivité pour les récepteurs de l'angiotensine de type 1. Il a été démontré qu'il avait une forte affinité de liaison et une inhibition compétitive, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

A81988, also known as A-81988, is a nonpeptide angiotensin II receptor antagonist that has been studied for its biological activity, particularly in the context of renal function and cardiovascular responses. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and relevant case studies.

This compound primarily functions as an antagonist of the angiotensin II type 1 (AT1) receptor. By inhibiting this receptor, this compound plays a significant role in modulating vascular resistance and renal blood flow (RBF). The compound's action is particularly pronounced in developing models, such as piglets, where it has been shown to produce significant increases in RBF without affecting mean arterial pressure (MAP) or glomerular filtration rate (GFR) .

Key Findings:

- In studies involving developing piglets, this compound administration led to a 23.2% increase in RBF , highlighting its efficacy in enhancing renal perfusion .

- The compound appears to counterbalance the effects of vasoconstrictors like angiotensin II (AII), which are highly activated during renal development .

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

| Study/Experiment | Subject | Dosage | Effect on RBF | Effect on MAP/GFR |

|---|---|---|---|---|

| Study 1 | Developing Piglet | Intrarenal infusion | +23.2% | No significant change |

| Study 2 | Adult Pig | Intrarenal infusion | No significant change | No significant change |

| Study 3 | Rat Liver Membranes | Radioligand binding assays | High affinity binding | Not applicable |

Case Study 1: Renal Hemodynamics in Developing Piglets

In a controlled study, this compound was infused intrarenally in both developing piglets and adult pigs. The results indicated that while adult pigs showed no significant change in RBF upon treatment with this compound, the developing piglets exhibited a marked increase. This suggests that the biological activity of this compound is more pronounced in younger animals, potentially due to differences in renal vascular resistance and developmental factors .

Case Study 2: Comparative Binding Affinity

In vitro studies involving radioligand binding assays demonstrated that this compound binds with high specificity to AT1 receptors in rat liver membranes. This binding affinity is crucial for its effectiveness as an antagonist and supports its potential therapeutic applications in conditions associated with elevated angiotensin II levels .

Implications for Therapeutic Use

The distinct biological activity of this compound suggests several potential therapeutic applications:

- Hypertension Management : By blocking AT1 receptors, this compound may help reduce blood pressure by preventing vasoconstriction mediated by angiotensin II.

- Renal Protection : Its ability to enhance renal blood flow without altering GFR makes it a candidate for protecting renal function in conditions where blood supply is compromised.

Propriétés

IUPAC Name |

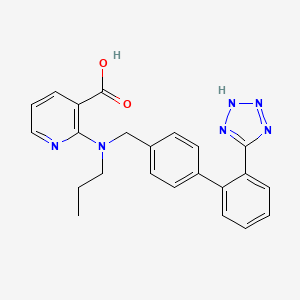

2-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13H,2,14-15H2,1H3,(H,30,31)(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNZGAILMQDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161846 | |

| Record name | A 81988 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141887-34-5 | |

| Record name | A 81988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141887345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 81988 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.